Regioisomeric Advantage: 6.4- to 8-Fold Superior Antifungal Potency of Thieno[3,2-d] vs Thieno[2,3-d] Series
In a direct head-to-head evaluation within a single study, the thieno[3,2-d]pyrimidin-4-one series (sulfur oriented proximal to the C4 ketone) achieved maximum antifungal activity with an MIC of 31.25 μg/mL against Candida albicans and Candida kruzei, whereas the thieno[2,3-d]pyrimidin-4-one series (sulfur oriented distal, near the N1 nitrogen) exhibited substantially weaker activity with MICs ranging from 200 to 250 μg/mL against the same panel [1]. The study also demonstrated that the thieno[3,2-d] orientation, combined with an unsaturated pyrimidinone nucleus at the 1,2-position, promotes a broader spectrum of antibacterial activity across both Gram-positive and Gram-negative organisms [1].
| Evidence Dimension | In vitro antifungal activity (MIC) against Candida albicans and Candida kruzei |
|---|---|
| Target Compound Data | MIC = 31.25 μg/mL (maximum activity in thieno[3,2-d]pyrimidin-4-one series) |
| Comparator Or Baseline | Thieno[2,3-d]pyrimidin-4-one series: MIC = 200–250 μg/mL |
| Quantified Difference | 6.4- to 8-fold lower MIC (higher potency) for thieno[3,2-d] regioisomer |
| Conditions | Broth microdilution assay; compounds from N3-benzyl-substituted thienopyrimidinone chemical library; tested against C. albicans and C. kruzei type strains |
Why This Matters
This demonstrates that the sulfur-to-ketone spatial relationship is a first-order determinant of antifungal potency; procurement of the correct regioisomer is essential for antifungal lead optimization programs, as substitution of the [2,3-d] isomer would require 6- to 8-fold higher concentrations to achieve equivalent target engagement.
- [1] Lagardère M et al. Evaluation of antibacterial and antifungal activities of N-benzylthienopyrimidinone derivatives. Journal of Drug Delivery and Therapeutics, 2022; 12(3): 1-7. DOI: 10.22270/JDDT.V12I3.5449. View Source
